2-Methyldecanoic acid
Overview
Description
2-Methyldecanoic acid is a medium-chain fatty acid . Its molecular formula is C11H22O2 . It has a molecular weight of 186.29 g/mol .
Synthesis Analysis
2-Methyldecanoic acid and 2-methyldodecanoic acid are atypical based on the position of the methyl group, likely requiring specialized biochemistry for their synthesis . The bloom-forming cyanobacteria Trichodesmium, which contributes up to 30% to the total fixed nitrogen in the global oceans, has been observed to produce these compounds .
Molecular Structure Analysis
The IUPAC name of 2-Methyldecanoic acid is 2-methyldecanoic acid . Its InChI is InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) . The Canonical SMILES is CCCCCCCCC©C(=O)O .
Physical And Chemical Properties Analysis
2-Methyldecanoic acid has a density of 0.9±0.1 g/cm3 . Its boiling point is 289.3±8.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 58.2±6.0 kJ/mol . The flash point is 154.2±6.9 °C . The index of refraction is 1.444 . The molar refractivity is 54.5±0.3 cm3 . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .
Scientific Research Applications
Enzymatic Resolution in Biochemistry
2-Methyldecanoic acid has been studied for its potential in enzymatic resolution processes. Research demonstrated the successful resolution of 2-methyldecanoic acid using lipase from Candida cylindracea, indicating the acid's dependency on the chain length for resolution. This process is significant in producing enantiomerically pure compounds, which are crucial in pharmaceuticals and biocatalysis (Holmberg et al., 1991).
Synthesis of Enantiomerically Pure Compounds
Another study focused on synthesizing enantiomerically pure (R)- and (S)-2-methyldecan-1-ol, with 2-methyldecanoic acid being an intermediate in this process. This synthesis is essential for applications requiring specific enantiomers of compounds, such as in certain chemical syntheses and drug formulations (Ferraboschi et al., 1992).
Liquid Crystal Technology
Research in the field of liquid crystal technology has utilized derivatives of 2-methyldecanoic acid. The synthesis of ferro- and antiferro-electric liquid crystals incorporating methyl branchings from compounds like 2-methyldecanoic acid has been explored. These substances are important in developing advanced display technologies and optical devices (Heppke et al., 1997).
Microbial Degradation and Utilization
Studies on microbial degradation and utilization of related compounds to 2-methyldecanoic acid have provided insights into microbial metabolism and potential biotechnological applications. For instance, Pseudomonas strains were found to degrade similar methyl ketones, which can inform the development of bioremediation strategies or microbial processes in industrial biotechnology (Forney et al., 1967).
Novel Chiral Side Chains Synthesis
In the synthesis of novel chiralside chains, derivatives of 2-methyldecanoic acid have been obtained from natural sources like the preen-gland wax of the domestic goose. These derivatives have been used to create ferro- and antiferro-electric liquid crystals with enhanced mesomorphic and electro-optical properties, compared to compounds with fewer methyl branchings. This research is pivotal for advancements in liquid crystal display technology and optical materials (Heppke et al., 1997).
Fatty Acid Metabolism Studies
2-Methyldecanoic acid has been implicated in studies focusing on fatty acid metabolism. For example, research on beta-methyl-heptadecanoic acid, a related compound, in rat heart and liver highlighted different metabolic pathways in these organs. Such studies provide valuable insights into fatty acid metabolism relevant to medical research, particularly in understanding heart and liver diseases (Fink et al., 1990).
Biotechnological Applications
The use of thermoalkalophilic lipases from Geobacillus and Bacillus strains for the hydrolysis of methyl 2-methyldecanoate to produce (R)-2-methyldecanoic acid in high yield and purity has been explored. This process is significant in biotechnological applications for producing specific enantiomers of fatty acids, which can be crucial in various industrial and pharmaceutical contexts (Hutchins et al., 2004).
Future Directions
The high abundance and unusual branching pattern of 2-Methyldecanoic acid suggest that they may play a specific role in globally important organisms like Trichodesmium . A clearer understanding of the fatty acids produced by Trichodesmium can provide insight into how they assemble their associated bacterial community or their mechanism for bloom formation .
properties
IUPAC Name |
2-methyldecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSCTYRONNFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275881, DTXSID40884902 | |
Record name | 2-Methyldecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decanoic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyldecanoic acid | |
CAS RN |
24323-23-7, 137765-21-0 | |
Record name | 2-Methyldecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24323-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoic acid, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024323237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyldecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decanoic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyldecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.